molecular formula C17H24N2O4 B590444 benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate CAS No. 402959-34-6

benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate

Cat. No.: B590444
CAS No.: 402959-34-6
M. Wt: 320.389
InChI Key: CQPZEOOTOYOCFW-MLCCFXAWSA-N
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Description

Benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate is a synthetic organic compound with the molecular formula C17H24N2O4. This compound is notable for its complex structure, which includes a cyclopropylamino group, a hydroxy group, and a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate typically involves multiple steps:

  • Formation of the Cyclopropylamino Intermediate: : The initial step involves the preparation of the cyclopropylamino intermediate. This can be achieved by reacting cyclopropylamine with an appropriate carbonyl compound under controlled conditions.

  • Hydroxylation: : The next step involves the introduction of the hydroxy group. This can be done through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

  • Carbamate Formation: : The final step is the formation of the carbamate group. This is typically achieved by reacting the hydroxylated intermediate with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate can undergo oxidation reactions, particularly at the hydroxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can also be reduced, especially at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Substitution reactions can occur at the benzyl group or the cyclopropylamino group. Typical reagents include halogens and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles in an aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or cyclopropyl derivatives.

Scientific Research Applications

Benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate
  • N-Benzyl-N-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate

Uniqueness

Benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate is unique due to its specific stereochemistry and the presence of both a cyclopropylamino group and a hydroxy group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. The stereochemistry, in particular, can significantly influence the compound’s interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-6-14(15(20)16(21)18-13-9-10-13)19-17(22)23-11-12-7-4-3-5-8-12/h3-5,7-8,13-15,20H,2,6,9-11H2,1H3,(H,18,21)(H,19,22)/t14-,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPZEOOTOYOCFW-MLCCFXAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(C(=O)NC1CC1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132283
Record name Phenylmethyl N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402959-34-6
Record name Phenylmethyl N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402959-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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